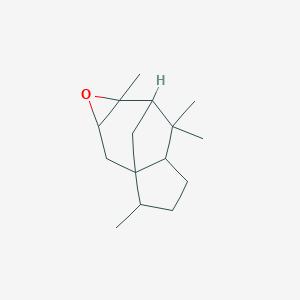

Alpha cedrene epoxide

Description

Structure

3D Structure

Properties

CAS No. |

13567-39-0 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(1R,2R,5S,7R,8S)-2,6,6,8-tetramethyl-9-oxatetracyclo[5.4.1.01,5.08,10]dodecane |

InChI |

InChI=1S/C15H24O/c1-9-5-6-10-13(2,3)11-7-15(9,10)8-12-14(11,4)16-12/h9-12H,5-8H2,1-4H3/t9-,10+,11-,12?,14+,15-/m1/s1 |

InChI Key |

HZRFVTRTTXBHSE-RNEKMQJUSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@]4(C(C3)O4)C |

Canonical SMILES |

CC1CCC2C13CC(C2(C)C)C4(C(C3)O4)C |

Other CAS No. |

29597-36-2 13567-39-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

α-Cedrene Epoxide: A Technical Guide to its Natural Occurrence, Analysis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-cedrene epoxide, a sesquiterpenoid oxide, is a naturally occurring compound found in the essential oils of various plants. While often present in smaller quantities compared to its precursor, α-cedrene, it contributes to the aromatic profile and potential biological activities of these oils. This technical guide provides an in-depth overview of the natural occurrence of α-cedrene epoxide in essential oils, detailed methodologies for its extraction and quantification, and an exploration of its potential biological signaling pathways. All quantitative data is summarized for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Natural Occurrence of α-Cedrene Epoxide in Essential Oils

Alpha-cedrene epoxide has been identified in a variety of essential oils, although its concentration can vary significantly depending on the plant species, geographical origin, and distillation process. It is a derivative of α-cedrene, a major constituent of cedarwood oil. The epoxide is formed through the oxidation of the double bond in the α-cedrene molecule.

While direct quantitative data for α-cedrene epoxide is limited in the literature, its presence has been confirmed in several essential oils. The following table summarizes the known quantitative data for α-cedrene epoxide and its direct precursor, α-cedrene, in various essential oils. The concentration of α-cedrene is a strong indicator of the potential for α-cedrene epoxide formation.

Table 1: Quantitative Occurrence of α-Cedrene Epoxide and α-Cedrene in Select Essential Oils

| Essential Oil | Plant Species | Plant Part | α-Cedrene Epoxide (%) | α-Cedrene (%) | Reference(s) |

| Cedarwood (Virginia) | Juniperus virginiana | Wood | Not Reported | 20.0 - 35.0 | [1] |

| Cedarwood (Virginia) | Juniperus virginiana | Wood | Not Reported | 24.05 | [2] |

| Cedar atlantica | Cedrus atlantica | Wood | 1.5 | Not Reported | [3] |

| Limoncillo | Siparuna muricata | Leaves | 1.07 | Not Reported | [4] |

| Eucalyptus | Eucalyptus pellita | Leaves | 0.70 | Not Reported | [5] |

| Eucalyptus | Eucalyptus amplifolia | Leaves | 0.60 | Not Reported | [5] |

| Cunninghamia | Cunninghamia lanceolata var. konishii | Heartwood | Not Reported | 11.8 | [6] |

Note: The concentration of α-cedrene can be an indicator of the potential for α-cedrene epoxide to be present, as the epoxide is a direct oxidation product.

Experimental Protocols

Extraction of Essential Oils Containing α-Cedrene Epoxide

The primary method for extracting essential oils containing sesquiterpenoids like α-cedrene epoxide is hydrodistillation or steam distillation.

Detailed Methodology for Hydrodistillation:

-

Plant Material Preparation: The plant material (e.g., wood shavings, leaves) is coarsely ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled, consisting of a large round-bottom flask, a condenser, and a collection vessel.

-

Distillation: The ground plant material is placed in the round-bottom flask and fully submerged in distilled water. The mixture is then heated to boiling.

-

Vaporization and Condensation: As the water boils, the steam passes through the plant material, vaporizing the volatile essential oil components, including α-cedrene epoxide. The steam and oil vapor mixture then travels to the condenser.

-

Collection: In the condenser, the vapors are cooled and revert to a liquid state. The condensate, a mixture of water and essential oil, is collected in the separator.

-

Separation: Due to their immiscibility and density difference, the essential oil and water form distinct layers. The oil is then carefully separated from the aqueous layer.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at low temperature to prevent degradation.

Quantification of α-Cedrene Epoxide by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the qualitative and quantitative analysis of volatile compounds in essential oils.

Detailed GC-MS Protocol:

-

Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent, such as hexane or dichloromethane. An internal standard (e.g., n-alkane series) is often added for accurate quantification.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed for the separation of sesquiterpenoids.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: The sample is injected in split mode to avoid column overloading. The injector temperature is typically set to 250°C.

-

-

Oven Temperature Program: A temperature gradient is used to separate the different components of the essential oil. A typical program could be:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/minute.

-

Hold: Maintain at 240°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: The relative percentage of each component is calculated based on the peak area relative to the total peak area of all identified compounds. For absolute quantification, a calibration curve with a pure standard of α-cedrene epoxide would be required.

-

Synthesis of α-Cedrene Epoxide

For research purposes, α-cedrene epoxide can be synthesized from its precursor, α-cedrene, which is readily available from cedarwood oil.

Experimental Protocol for Epoxidation of α-Cedrene:

-

Reactant Preparation: A solution of α-cedrene is prepared in a suitable aprotic solvent, such as dichloromethane or chloroform.

-

Epoxidizing Agent: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, is used as the epoxidizing agent. The peroxy acid is typically added portion-wise to the α-cedrene solution at a controlled temperature (e.g., 0°C to room temperature) to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC-MS until the starting material (α-cedrene) is consumed.

-

Work-up: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) to quench the excess peroxy acid, followed by washing with a mild base (e.g., sodium bicarbonate solution) to remove the resulting carboxylic acid. The organic layer is then washed with brine and dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to yield pure α-cedrene epoxide.

Potential Biological Activities and Signaling Pathways

The biological activities of α-cedrene epoxide have not been extensively studied in isolation. However, essential oils containing cedrane-type sesquiterpenoids, including α-cedrene and its derivatives, have demonstrated notable antimicrobial and anti-inflammatory properties.[7]

Antimicrobial Activity

Essential oils rich in sesquiterpenoids have shown efficacy against a range of microorganisms, particularly Gram-positive bacteria.[7] The proposed mechanism of action for many lipophilic terpenes involves the disruption of the bacterial cell membrane integrity. The epoxide functional group in α-cedrene epoxide is a reactive site that could potentially interact with cellular components of microorganisms, contributing to its antimicrobial effect.

Putative Anti-Inflammatory Signaling Pathway

While a specific signaling pathway for α-cedrene epoxide has not been elucidated, the anti-inflammatory effects of other sesquiterpenoids often involve the modulation of key inflammatory pathways. One of the most studied is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] It is plausible that α-cedrene epoxide could exert anti-inflammatory effects by interfering with this pathway.

Diagram 1: Putative Anti-Inflammatory Signaling Pathway for α-Cedrene Epoxide

Caption: Putative inhibition of the NF-κB signaling pathway by α-cedrene epoxide.

This diagram illustrates a hypothesized mechanism where an inflammatory stimulus like lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), leading to the activation of the IKK complex. IKK then phosphorylates IκB, leading to its degradation and the release of NF-κB. Active NF-κB translocates to the nucleus to initiate the transcription of pro-inflammatory genes. It is postulated that α-cedrene epoxide may inhibit this pathway, potentially at the level of the IKK complex, thereby reducing the inflammatory response. Further research is required to validate this proposed mechanism.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the extraction, analysis, and synthesis of α-cedrene epoxide.

Diagram 2: Experimental Workflow for Extraction and Analysis

Caption: Workflow for the extraction and GC-MS analysis of α-cedrene epoxide.

Diagram 3: Logical Workflow for Synthesis and Purification

Caption: Workflow for the chemical synthesis and purification of α-cedrene epoxide.

Conclusion

Alpha-cedrene epoxide is a minor but significant component of several essential oils, particularly those derived from coniferous trees. Its presence is closely linked to the concentration of its precursor, α-cedrene. Standard techniques such as hydrodistillation and GC-MS are effective for its extraction and quantification. While research into its specific biological activities is ongoing, its structural similarity to other bioactive sesquiterpenoids suggests potential antimicrobial and anti-inflammatory properties, possibly through the modulation of pathways such as NF-κB. This guide provides a foundational resource for researchers interested in further exploring the chemistry and therapeutic potential of this natural compound.

References

- 1. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP0857723B1 - Cyclic cedrene acetals, their preparation and their use - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kau.in [kau.in]

- 7. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 8. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Alpha-Cedrene Epoxide from Cedarwood Oil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and synthesis of alpha-cedrene epoxide, a valuable derivative of cedarwood oil with applications in the fragrance and potentially pharmaceutical industries. This document outlines the necessary steps, from the initial fractionation of cedarwood oil to the chemical transformation of alpha-cedrene and subsequent purification of the target epoxide. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in this endeavor.

Introduction to Cedarwood Oil and Alpha-Cedrene

Cedarwood oil is a complex essential oil obtained from the wood of various species of cedar, juniper, and cypress trees.[1][2] Its chemical composition varies depending on the botanical source, with common types including Virginia cedarwood oil (Juniperus virginiana), Texas cedarwood oil (Juniperus ashei), and Chinese cedarwood oil.[3] The primary constituents of these oils are sesquiterpenes, most notably alpha-cedrene, beta-cedrene, thujopsene, and the sesquiterpene alcohol, cedrol.[3][4]

Alpha-cedrene is a tricyclic sesquiterpene that serves as a key precursor for the synthesis of various fragrance compounds, including its epoxide derivative.[4][5] Alpha-cedrene epoxide is valued for its woody, ambery, and dry odor profile.[5] The isolation of a high-purity alpha-cedrene fraction from the complex mixture of cedarwood oil is a critical first step in the synthesis of its epoxide.

Isolation of Alpha-Cedrene from Cedarwood Oil

The primary industrial method for separating the components of cedarwood oil is fractional vacuum distillation.[6] This process separates compounds based on their boiling points. The hydrocarbon fraction, which is rich in sesquiterpenes like alpha-cedrene and thujopsene, is distilled from the higher-boiling alcohol fraction containing cedrol.[6]

Table 1: Typical Composition of Cedarwood Oil (Virginia)

| Component | Concentration Range (%) |

| α-Cedrene | 20 - 35 |

| β-Cedrene | 4 - 8 |

| Thujopsene | 10 - 25 |

| Cedrol | 16 - 25 |

| Cuparene | 1.5 - 7 |

| Widdrol | 2 - 5 |

| Data sourced from the International Organization for Standardization standards for cedarwood oil (from Juniperus virginiana).[3] |

Experimental Protocol: Fractional Vacuum Distillation of Cedarwood Oil

This protocol is a synthesized procedure based on principles of fractional distillation for essential oils.

Objective: To obtain a fraction enriched in alpha-cedrene from crude cedarwood oil.

Apparatus:

-

Round-bottom flask (size dependent on starting material volume)

-

Heating mantle with stirrer

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser and vacuum adapter

-

Receiving flasks

-

Vacuum pump and pressure gauge

Procedure:

-

Charge the round-bottom flask with crude Virginia or Texas cedarwood oil.

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Begin heating the oil gently under atmospheric pressure to remove any residual water.

-

Once the oil is dry, apply a vacuum and gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).

-

Slowly increase the temperature of the heating mantle to initiate distillation.

-

Collect the initial fraction, which will contain lower-boiling terpenes.

-

Monitor the temperature at the distillation head. The cedrene-rich fraction will distill after the lighter terpenes. The exact temperature will depend on the vacuum level.

-

Collect the fraction that is enriched in alpha-cedrene. This is typically determined by gas chromatography (GC) analysis of the collected fractions.

-

The distillation is stopped before the higher-boiling components, such as cedrol, begin to distill over.

Table 2: Expected Composition of Cedarwood Oil Fractions after Distillation

| Fraction | Key Components | Approximate Boiling Range (°C at reduced pressure) |

| Light Fraction | Monoterpenes and other low-boiling compounds | < 100 °C at 5 mmHg |

| Cedrene-Rich Fraction | α-Cedrene, β-Cedrene, Thujopsene | 100 - 130 °C at 5 mmHg |

| Cedrol-Rich Fraction | Cedrol, Widdrol, and other sesquiterpene alcohols | > 130 °C at 5 mmHg |

| Note: Boiling points are estimates and will vary with the specific vacuum pressure applied. |

Synthesis of Alpha-Cedrene Epoxide

The epoxidation of alpha-cedrene is typically achieved through the reaction of the alkene functional group with a peroxy acid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[5][7] A chemoenzymatic method utilizing a lipase and hydrogen peroxide has also been described, offering a potentially greener alternative.[8]

Experimental Protocol: Epoxidation of Alpha-Cedrene with Peracetic Acid

This protocol is adapted from a procedure described in US Patent 5,892,062 A.[7]

Objective: To synthesize alpha-cedrene epoxide from an alpha-cedrene-rich fraction.

Materials:

-

(-)-α-cedrene (or a cedrene-rich fraction)

-

Diethyl ether

-

Sodium acetate

-

40% Peracetic acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, charge 500 g (approx. 2.45 mol) of (-)-α-cedrene (or a cedrene-rich fraction), 500 ml of diethyl ether, and 100 g of sodium acetate.

-

Cool the flask in an ice bath to maintain a temperature of 20-25°C.

-

Slowly add 430 g (approx. 2.26 mol of 100% peracetic acid) of 40% peracetic acid dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature remains between 20-25°C.

-

After the addition is complete, continue stirring the mixture for an additional 2 hours at the same temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic phase.

-

Wash the organic phase sequentially with a saturated sodium bicarbonate solution and then with brine until the washings are neutral.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude alpha-cedrene epoxide.

Table 3: Quantitative Data for the Epoxidation of Alpha-Cedrene

| Parameter | Value | Source |

| Starting Material | 500 g of (-)-α-cedrene (82% purity by GC) | [7] |

| Peracetic Acid (40%) | 430 g | [7] |

| Reaction Temperature | 20-25 °C | [7] |

| Reaction Time | 3 hours (1 hour addition, 2 hours stirring) | [7] |

| Crude Product Yield | 526.5 g | [7] |

| Purity of Crude Product | 78.2% by GC | [7] |

Purification of Alpha-Cedrene Epoxide

The crude product from the epoxidation reaction will contain unreacted starting material, by-products, and residual solvent. Purification is necessary to obtain high-purity alpha-cedrene epoxide. While specific protocols for the purification of alpha-cedrene epoxide are not extensively detailed in the public literature, vacuum distillation is the most probable method for industrial-scale purification, given the boiling point of the compound. For laboratory-scale purification, column chromatography could also be employed.

Experimental Protocol: Purification by Vacuum Distillation

Objective: To purify crude alpha-cedrene epoxide.

Apparatus:

-

Distillation apparatus as described in Section 2.

Procedure:

-

The crude alpha-cedrene epoxide is transferred to a round-bottom flask suitable for vacuum distillation.

-

The system is placed under a high vacuum.

-

The temperature is gradually increased to distill the lower-boiling impurities first.

-

The fraction containing the purified alpha-cedrene epoxide is then collected. The boiling point of alpha-cedrene epoxide is expected to be slightly higher than that of alpha-cedrene.

-

The purity of the collected fractions should be monitored by GC analysis.

Process Visualizations

The following diagrams illustrate the workflow for the isolation of alpha-cedrene epoxide from cedarwood oil and the chemical transformation involved in the epoxidation step.

Caption: Experimental workflow for the isolation of alpha-cedrene epoxide.

Caption: Chemical reaction for the epoxidation of alpha-cedrene.

Conclusion

The isolation of alpha-cedrene epoxide from cedarwood oil is a multi-step process that involves the initial separation of an alpha-cedrene-rich fraction followed by a chemical epoxidation reaction and final purification. This guide provides a framework of detailed protocols based on available literature and standard chemical practices. Researchers and drug development professionals can use this information as a foundation for their work, with the understanding that optimization of each step may be necessary depending on the specific starting material and desired purity of the final product. Further research into more sustainable and efficient methods, such as chemoenzymatic epoxidation and advanced purification techniques, is encouraged.

References

- 1. US5892062A - Cyclic cedrene acetals, their preparation and their use - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP0857723B1 - Cyclic cedrene acetals, their preparation and their use - Google Patents [patents.google.com]

- 4. WO2017215929A1 - Process for the epoxidation of a tetrasubstituted alkene - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Alpha-Cedrene Epoxide

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and potential biological activities of alpha-cedrene epoxide, a significant sesquiterpenoid derivative. The information is curated for professionals in chemical research and drug development.

Chemical Structure and Properties

Alpha-cedrene epoxide is a tricyclic sesquiterpenoid epoxide derived from (-)-α-cedrene, a primary constituent of cedarwood oil. Its molecular formula is C₁₅H₂₄O.[1] The structure is characterized by a strained three-membered oxirane ring fused to the complex cedrane skeleton. This epoxide functional group is highly reactive and serves as a key handle for a variety of chemical transformations.[2]

The IUPAC name for the most common stereoisomer is (1R,2R,5S,7R,8S)-2,6,6,8-tetramethyl-9-oxatetracyclo[5.4.1.0¹,⁵.0⁸,¹⁰]dodecane.[1][3]

Table 1: Physicochemical Properties of Alpha-Cedrene Epoxide

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄O | [4] |

| Molecular Weight | 220.35 g/mol | [4] |

| CAS Number | 13567-39-0 | [5] |

| Appearance | Colorless liquid | [1] |

| Odor | Woody, cedar-like | [1] |

| XLogP3 | 3.9 | [4] |

| Topological Polar Surface Area | 12.5 Ų | [3] |

Stereochemistry

The stereochemistry of alpha-cedrene epoxide is a critical aspect, significantly influencing its physical properties, reactivity, and biological activity. The epoxidation of α-cedrene can result in different stereoisomers, and the outcome is highly dependent on the synthetic methodology employed.

The approach of the epoxidizing agent is generally directed to the less sterically hindered face of the double bond in the parent α-cedrene molecule.[2] The choice of reagent and reaction conditions can afford high diastereoselectivity. For instance, enzymatic epoxidation has been reported to yield the desired epoxide with a diastereoisomeric ratio greater than 99:1.[2] The specific spatial arrangement of the epoxide ring relative to the rest of the tricyclic system is crucial for its interaction with biological targets and olfactory receptors.[1]

Synthesis and Experimental Protocols

The primary route to alpha-cedrene epoxide is the direct epoxidation of α-cedrene. Several protocols have been established, with variations in reagents and conditions influencing the stereochemical outcome and yield.

Peroxy Acid Epoxidation

This is a common method for the epoxidation of alkenes.

-

Protocol:

-

Dissolve (-)-α-cedrene in a suitable aprotic solvent, such as dichloromethane or chloroform.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, portion-wise while maintaining the temperature. The peroxy acid is typically used in a slight molar excess (1.1-1.2 equivalents).

-

Stir the reaction mixture at low temperature for several hours until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy the excess peroxy acid.

-

Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure α-cedrene epoxide.

-

Chemoenzymatic Epoxidation

This method offers high stereospecificity under mild reaction conditions.[2]

-

Protocol:

-

Prepare a buffered aqueous solution containing a lipase enzyme.

-

Add α-cedrene to the enzymatic solution.

-

Initiate the reaction by the controlled addition of hydrogen peroxide (e.g., a 30% aqueous solution).

-

Maintain the reaction temperature between 20 °C and 35 °C with constant stirring.[6]

-

Monitor the reaction progress by GC analysis.

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts, dry over an anhydrous salt, and concentrate to yield the crude epoxide. This crude product is often of high purity and can sometimes be used in subsequent steps without further purification.[6]

-

References

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plantaedb.com [plantaedb.com]

- 4. alpha-Cedrene epoxide | C15H24O | CID 122510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alpha-Cedrene epoxide | 13567-39-0 | Benchchem [benchchem.com]

- 6. Synthesis method of cedrene cis-diol [re.public.polimi.it]

physical and chemical properties of alpha-cedrene epoxide

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-Cedrene Epoxide

Introduction

Alpha-cedrene epoxide is a naturally derived sesquiterpenoid epoxide that belongs to the cedrane family of organic compounds.[1][2] It is a derivative of alpha-cedrene, a primary constituent of cedarwood oil.[1][3] The presence of the strained three-membered epoxide ring makes it a versatile intermediate in organic synthesis, particularly in the fragrance and pharmaceutical industries.[1][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a summary of its known biological activities, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Alpha-cedrene epoxide is a colorless to pale yellow liquid with a characteristic woody, cedar-like odor.[3][5] It is classified as a cedrane sesquiterpenoid, composed of three isoprene units forming a C15 skeleton.[1][2]

Physical Properties

The key physical properties of alpha-cedrene epoxide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O | [1][3][6][7][8] |

| Molecular Weight | 220.35 g/mol | [1][3][6][7][8][9] |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Odor | Woody, cedar-like | [3] |

| Boiling Point | 264.4 °C to 283 °C at 760 mmHg | [9][10][11][12] |

| Density | ~1.04 g/cm³ | [7][10] |

| Flash Point | 93.89 °C to 98.4 °C | [5][10][11] |

| Refractive Index | 1.493 to 1.531 @ 20.00 °C | [5][11] |

| XLogP3 | 3.9 | [3][6][8][10] |

Chemical Properties and Reactivity

The chemical behavior of alpha-cedrene epoxide is dominated by the reactivity of its epoxide ring. This strained three-membered ring is susceptible to ring-opening reactions with a wide array of nucleophiles, making it a valuable synthetic intermediate.[1]

-

Acid-Catalyzed Ring Opening : Under acidic conditions, the epoxide oxygen is protonated, creating a good leaving group. This is followed by nucleophilic attack, leading to the formation of diols.[1][3] The mechanism is considered a hybrid between SN1 and SN2 pathways.

-

Base-Catalyzed Ring Opening : Unlike other ethers, the strained nature of the epoxide allows for cleavage under basic conditions.

-

Reductive Opening : The use of reducing agents, such as lithium aluminum hydride (LiAlH₄), can open the epoxide ring to form specific alcohols. This reaction is crucial for the stereospecific synthesis of valuable derivatives.[1]

-

Synthetic Intermediate : Alpha-cedrene epoxide serves as a key intermediate in the synthesis of high-value molecules for the fragrance industry, such as potent amber odorants.[1][4] For instance, it can be isomerized to cedranone, which is then converted to cedrene cis-diol, a precursor to powerful aroma compounds.[1][13]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of alpha-cedrene epoxide.

| Spectroscopic Data | Description |

| ¹H NMR | Protons on the epoxide ring typically show diagnostic signals in the chemical shift region of δ 3.0–4.5 ppm. Coupling constants provide information about the relative stereochemistry.[1] |

| Mass Spectrometry (MS) | In Gas Chromatography-Mass Spectrometry (GC-MS), alpha-cedrene epoxide shows a molecular ion peak at m/z 220. The top peak in the mass spectrum is often observed at m/z 205.[6] |

Experimental Protocols

Synthesis of alpha-Cedrene Epoxide

The primary method for synthesizing alpha-cedrene epoxide is through the direct epoxidation of its precursor, α-cedrene.

Method 1: Epoxidation using Peroxy Acids

This method employs common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The stereochemical outcome is dependent on the reagent and reaction conditions, with the peroxy acid generally approaching from the less sterically hindered face of the double bond.[1]

-

Materials : (-)-α-cedrene, peracetic acid, appropriate solvent (e.g., dichloromethane), sodium bicarbonate solution.

-

Procedure :

-

Dissolve (-)-α-cedrene in the chosen solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of peracetic acid to the cooled mixture while stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS.

-

Once the reaction is complete, quench the excess peroxy acid by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude (-)-α-cedrene epoxide.

-

Purify the product using column chromatography if necessary.

-

Method 2: Chemoenzymatic Epoxidation

This approach offers high stereospecificity and regioselectivity under mild conditions. A notable patented method utilizes a lipase enzyme with hydrogen peroxide.[1][13]

-

Materials : α-cedrene, lipase enzyme, hydrogen peroxide, buffer solution.

-

Procedure :

-

Disperse α-cedrene in a suitable buffer solution.

-

Add the lipase enzyme to the mixture.

-

Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature between 20°C and 35°C.[13]

-

Stir the reaction until completion, monitoring by GC-MS.

-

The resulting cedrene epoxide can often be used in subsequent steps without extensive purification.[13]

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the principal analytical technique for both qualitative and quantitative analysis of alpha-cedrene epoxide.[1]

-

Sample Preparation : Dilute the sample containing alpha-cedrene epoxide in a suitable volatile solvent (e.g., hexane or ethyl acetate).

-

GC Conditions (Typical) :

-

Column : A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature : ~250°C.

-

Oven Program : Start at a low temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 240°C) to separate compounds by their boiling points.

-

-

MS Conditions (Typical) :

-

Ion Source Temperature : ~200-230°C.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Scan Range : 35-400 m/z.

-

-

Data Analysis : Identify alpha-cedrene epoxide by its retention time and the fragmentation pattern in its mass spectrum, comparing it to known standards or library data.

Biological Activities

Research into the biological effects of alpha-cedrene epoxide is ongoing, with many studies focusing on essential oils that contain it as a component.

-

Antimicrobial and Antibacterial Activity : Essential oils containing alpha-cedrene and its derivatives have shown significant growth suppression against Gram-positive bacteria.[1] For example, the essential oil from Cunninghamia lanceolata var. konishii, which contains alpha-cedrene, exhibited strong activity with Minimum Inhibitory Concentration (MIC) values between 31.25 and 62.5 µg/mL.[1] However, specific data on the isolated epoxide is limited.

-

Anti-inflammatory and Antioxidant Properties : Some studies suggest that alpha-cedrene epoxide may possess anti-inflammatory and antioxidant properties, though further research is required to validate these effects for human health applications.[3] The epoxide functional group is known to contribute to the biological activities of various natural products.[14][15]

Visualizations

Synthesis of alpha-Cedrene Epoxide

References

- 1. alpha-Cedrene epoxide | 13567-39-0 | Benchchem [benchchem.com]

- 2. NP-MRD: Showing NP-Card for 8-cedrene epoxide (NP0225046) [np-mrd.org]

- 3. Buy alpha-Cedrene epoxide | 13567-39-0 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alpha-cedrene epoxide, 13567-39-0 [thegoodscentscompany.com]

- 6. alpha-Cedrene epoxide | C15H24O | CID 122510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. plantaedb.com [plantaedb.com]

- 9. scent.vn [scent.vn]

- 10. alpha-Cedrene epoxide|lookchem [lookchem.com]

- 11. echemi.com [echemi.com]

- 12. chembk.com [chembk.com]

- 13. Synthesis method of cedrene cis-diol [re.public.polimi.it]

- 14. mdpi.com [mdpi.com]

- 15. Bioactive Steroids Bearing Oxirane Ring - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to alpha-Cedrene Epoxide (CAS Number: 13567-39-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-cedrene epoxide (CAS No. 13567-39-0) is a sesquiterpenoid derivative belonging to the cedrane chemical class.[1] As the epoxidized form of alpha-cedrene, a primary constituent of cedarwood oil, this compound is of significant interest in the fields of synthetic chemistry, fragrance science, and pharmacology. Its reactive epoxide functional group serves as a versatile handle for the synthesis of a variety of other molecules. Furthermore, emerging research suggests its potential as an antimicrobial agent, making it a candidate for further investigation in drug development. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and putative biological mechanisms of alpha-cedrene epoxide.

Chemical and Physical Properties

Alpha-cedrene epoxide is a colorless to pale yellow liquid with a characteristic woody and ambery odor.[2] Its key physicochemical properties are summarized in the tables below, providing a quick reference for laboratory and research applications.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄O | |

| Molecular Weight | 220.35 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | ~264.4 °C at 760 mmHg (estimated) | |

| Density | 0.996–1.007 g/cm³ at 20°C | [2] |

| Flash Point | 93.89 °C (201.00 °F) | [3] |

| Refractive Index | 1.4910–1.5010 at 20°C | [2] |

Table 2: Chromatographic and Spectroscopic Data

| Property | Value | Source(s) |

| Kovats Retention Index (Standard Non-polar) | 1568.7 - 1586 | [4] |

| Kovats Retention Index (Standard Polar) | 1961 - 2007 | [4] |

| Mass Spectrometry (GC-MS, m/z) | Top Peak: 205, 2nd Highest: 220 | [4] |

| ¹H NMR (Predicted) | Protons on the epoxide ring are expected in the δ 3.0–4.5 ppm region. | |

| ¹³C NMR (Predicted) | Carbons of the epoxide ring are expected in the 40-60 ppm region. | [5] |

| Infrared (IR) Spectroscopy (Characteristic Peaks) | Epoxide ring vibrations are typically observed around 1250 cm⁻¹ (symmetric stretch), 950-810 cm⁻¹ (asymmetric stretch), and 880-750 cm⁻¹ (symmetric C-O-C stretch). |

Synthesis of alpha-Cedrene Epoxide

The primary route for the synthesis of alpha-cedrene epoxide is the direct epoxidation of its precursor, alpha-cedrene. This can be achieved through several methods, with the most common being the use of peroxyacids or enzymatic catalysis.

Experimental Protocol: Epoxidation with Peracetic Acid

This protocol is adapted from a patented method for the synthesis of (-)-α-cedrene epoxide.[6]

Materials:

-

(-)-α-Cedrene

-

Diethyl ether

-

Sodium acetate

-

40% Peracetic acid

-

Sodium carbonate solution

-

Water

-

Sodium sulfate

-

Standard laboratory glassware (reflux condenser, thermometer, dropping funnel, stirrer)

Procedure:

-

In a 2 L reactor equipped with a reflux condenser, thermometer, dropping funnel, and stirrer, charge 500 g of (-)-α-cedrene, 500 ml of diethyl ether, and 100 g of sodium acetate.[6]

-

While maintaining the temperature between 20-25°C, add 430 g of 40% peracetic acid dropwise over the course of 1 hour with stirring.[6]

-

After the addition is complete, continue stirring the mixture for an additional 2 hours.[6]

-

Transfer the reaction mixture to a separatory funnel and separate the organic phase.

-

Wash the organic phase with a sodium carbonate solution and then with water until it is neutral.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent (diethyl ether) by distillation under reduced pressure to obtain the crude alpha-cedrene epoxide.[6] The product can be further purified by vacuum distillation.

Chemo-enzymatic Epoxidation

A highly stereospecific and regioselective method for the synthesis of cedrene epoxide involves the use of a lipase enzyme in the presence of hydrogen peroxide. This chemo-enzymatic approach offers a green alternative to traditional chemical oxidation.[4]

General Principle: The lipase acts as a perhydrolase, catalyzing the formation of a peracid from a carboxylic acid and hydrogen peroxide in situ. This peracid then epoxidizes the double bond of alpha-cedrene. This method has been reported to yield the desired cedrene epoxide with a diastereoisomeric ratio greater than 99:1 at temperatures between 20°C and 35°C.[4]

Chemical Reactivity and Synthetic Applications

The strained three-membered ring of alpha-cedrene epoxide makes it susceptible to ring-opening reactions under acidic, basic, or reductive conditions. This reactivity is key to its utility as a synthetic intermediate.

Acid-Catalyzed Ring Opening:

Under acidic conditions, the epoxide oxygen is protonated, forming a good leaving group. Subsequent nucleophilic attack, typically at the more substituted carbon, leads to the formation of diols or other derivatives. This reaction is a cornerstone for the synthesis of various cedrane-based compounds.

Biological Activity and Proposed Mechanism of Action

While research on the specific biological activities of isolated alpha-cedrene epoxide is ongoing, studies on essential oils containing its precursor, alpha-cedrene, and related sesquiterpenoids suggest notable antimicrobial properties, particularly against Gram-positive bacteria.[1] The proposed mechanism of action is multifaceted and likely involves the disruption of the bacterial cell membrane and potential interference with bacterial communication pathways.

Disruption of Bacterial Cell Membrane

The lipophilic nature of sesquiterpenoids allows them to intercalate into the bacterial cell membrane. The presence of the reactive epoxide ring in alpha-cedrene epoxide can further enhance this activity. It is hypothesized that alpha-cedrene epoxide disrupts the membrane's structural integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Interference with Quorum Sensing

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. Some studies suggest that epoxide-containing compounds can interfere with these signaling pathways, thereby inhibiting the expression of virulence factors and biofilm formation.[7] While not yet demonstrated specifically for alpha-cedrene epoxide, this represents a plausible additional mechanism for its antimicrobial activity.

Conclusion

Alpha-cedrene epoxide is a valuable sesquiterpenoid with established applications in the fragrance industry and significant potential in medicinal chemistry. Its synthesis from the readily available precursor alpha-cedrene is well-documented, and its reactive epoxide functionality allows for a wide range of chemical transformations. The emerging evidence of its antimicrobial properties warrants further investigation into its precise mechanism of action and potential therapeutic applications. This technical guide provides a foundational understanding of alpha-cedrene epoxide for researchers and professionals seeking to explore its properties and applications further.

References

- 1. alpha-Cedrene epoxide|lookchem [lookchem.com]

- 2. Exploiting Quorum Sensing Interfering Strategies in Gram-Negative Bacteria for the Enhancement of Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis method of cedrene cis-diol [re.public.polimi.it]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. EP0857723B1 - Cyclic cedrene acetals, their preparation and their use - Google Patents [patents.google.com]

- 7. Interception of Epoxide ring to quorum sensing system in Enterococcus faecalis and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Antimicrobial Studies of Alpha-Cedrene Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-cedrene epoxide, a sesquiterpenoid derivative of alpha-cedrene found in various essential oils, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the preliminary antimicrobial studies related to this compound. While direct quantitative data on the antimicrobial efficacy of isolated alpha-cedrene epoxide is currently limited in publicly available literature, this document synthesizes the existing information from studies on essential oils rich in alpha-cedrene and its derivatives. Furthermore, it details the common synthetic routes for obtaining alpha-cedrene epoxide and outlines standardized experimental protocols for its antimicrobial susceptibility testing. This guide aims to serve as a foundational resource for researchers and professionals in drug development, facilitating further investigation into the antimicrobial potential of alpha-cedrene epoxide.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel antimicrobial agents from natural and synthetic sources. Sesquiterpenoids, a class of C15 isoprenoids, are widely distributed in the plant kingdom and have demonstrated a broad spectrum of biological activities, including antimicrobial effects. Alpha-cedrene is a prominent sesquiterpene found in the essential oils of cedarwood, juniper, and cypress. Its derivative, alpha-cedrene epoxide, is formed through the epoxidation of the double bond in the alpha-cedrene structure.

The introduction of an epoxide ring is known to alter the biological activity of parent compounds, often enhancing their reactivity and potential for interaction with biological targets.[1] Studies on other epoxidized natural products have indicated that the oxirane ring can play a crucial role in their antibacterial action.[2] This has led to the hypothesis that alpha-cedrene epoxide may possess significant antimicrobial properties. This whitepaper consolidates the available, albeit indirect, evidence for the antimicrobial activity of alpha-cedrene epoxide, presents its synthesis, and provides detailed methodologies for future in-vitro evaluation.

Antimicrobial Activity Data

Direct and specific quantitative data on the antimicrobial activity of isolated alpha-cedrene epoxide is scarce in the current body of scientific literature. However, studies on essential oils containing alpha-cedrene and its derivatives provide preliminary insights into its potential efficacy. It is crucial to note that the antimicrobial effects of these essential oils are a result of the synergistic or additive actions of their various components, and the activity cannot be solely attributed to alpha-cedrene or its epoxide.

Data from Essential Oil Studies

The following table summarizes the antimicrobial activity of essential oils that contain alpha-cedrene, the precursor to alpha-cedrene epoxide. This data is presented to indicate the potential antimicrobial spectrum of related compounds.

| Essential Oil Source | Key Components | Test Organism(s) | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Cunninghamia lanceolata var. konishii (heartwood) | Cedrol (58.3%), α-cedrene (11.8%) , α-terpineol (4.2%), β-cedrene (3.5%) | Gram-positive bacteria & yeast | 31.25 - 62.5 | 42 - 50 | [3] |

| Cedrus atlantica (cedarwood) | δ-cadinene (36.3%), (Z)-β-farnesene (13.8%), viridiflorol (7.3%), himachala-2,4-diene (5.4%), α-cedrene epoxide (1.5%) | Escherichia coli, Bacillus cereus, Bacillus subtilis | 0.4 µL/mL (for E. coli and B. cereus), 0.2 µL/mL (for B. subtilis) | 7.33 - 21.36 (bacteria), 5.44 - 13.67 (yeasts and fungi) | [4] |

Note: The data presented above pertains to the entire essential oil and not to isolated alpha-cedrene epoxide. The observed activity is likely due to a combination of compounds.

Synthesis of Alpha-Cedrene Epoxide

Alpha-cedrene epoxide is primarily synthesized through the epoxidation of alpha-cedrene. Several methods have been reported for this conversion, with the choice of method influencing the stereoselectivity and yield of the product.

Epoxidation using Peroxyacids

A common and well-established method for the epoxidation of alkenes is the use of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the transfer of an oxygen atom from the peroxyacid to the double bond of alpha-cedrene.

Chemoenzymatic Epoxidation

A patented method describes a highly regioselective and stereospecific synthesis of cedrene epoxide using a lipase enzyme in the presence of hydrogen peroxide. This chemoenzymatic approach offers excellent control over the stereochemistry of the product.[1]

Experimental Protocols for Antimicrobial Studies

The following protocols are generalized methodologies for the in-vitro evaluation of the antimicrobial activity of lipophilic compounds like alpha-cedrene epoxide. These should be adapted based on the specific microbial strains and laboratory conditions.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Detailed Steps:

-

Preparation of Alpha-Cedrene Epoxide Stock Solution: Dissolve a known weight of alpha-cedrene epoxide in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to the final required cell density.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of alpha-cedrene epoxide at which no visible growth of the microorganism is observed.

Agar Disk Diffusion Method for Zone of Inhibition

This method is used to assess the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Detailed Steps:

-

Inoculum Preparation and Plating: Prepare a standardized microbial inoculum (0.5 McFarland) and uniformly streak it onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Disk Preparation and Application: Impregnate sterile paper disks with a known concentration of alpha-cedrene epoxide solution. Place the impregnated disks onto the surface of the inoculated agar.

-

Incubation: Incubate the plates under suitable conditions.

-

Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Potential Mechanism of Antimicrobial Action

While the exact mechanism of antimicrobial action for alpha-cedrene epoxide has not been elucidated, the lipophilic nature of sesquiterpenoids and the reactivity of the epoxide ring suggest a potential mechanism involving the disruption of microbial cell membranes.

The lipophilic character of alpha-cedrene epoxide would facilitate its partitioning into the lipid bilayer of microbial cell membranes, leading to a loss of membrane integrity and function. This can result in increased permeability and the leakage of essential intracellular components, ultimately causing cell death. Additionally, the electrophilic nature of the epoxide ring could potentially react with nucleophilic groups in cellular macromolecules, such as proteins and enzymes, leading to their inactivation and the disruption of vital cellular processes.

Conclusion and Future Directions

The preliminary evidence from studies on essential oils suggests that alpha-cedrene epoxide is a promising candidate for further antimicrobial research. However, the lack of direct quantitative data on the isolated compound is a significant knowledge gap. Future research should focus on:

-

In-vitro Antimicrobial Susceptibility Testing: Conducting comprehensive studies to determine the MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) of pure alpha-cedrene epoxide against a broad panel of clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: Investigating the precise molecular mechanisms by which alpha-cedrene epoxide exerts its antimicrobial effects.

-

Synergy Studies: Evaluating the potential for synergistic interactions between alpha-cedrene epoxide and existing antimicrobial agents.

-

In-vivo Efficacy and Toxicity Studies: Assessing the antimicrobial efficacy and safety of alpha-cedrene epoxide in animal models of infection.

The methodologies and information presented in this technical guide provide a solid foundation for researchers to embark on these future investigations, which are essential to fully elucidate the therapeutic potential of alpha-cedrene epoxide as a novel antimicrobial agent.

References

A Journey Through Chemical Architecture: The Total Synthesis of α-Cedrene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate tricyclic structure of α-cedrene, a prominent sesquiterpene found in cedar oil, has long presented a formidable challenge and an attractive target for synthetic organic chemists. Its unique framework, featuring a spirane center and multiple contiguous stereocenters, has served as a benchmark for the development and validation of novel synthetic methodologies. This technical guide provides a comprehensive historical overview of the key total syntheses of α-cedrene, detailing the evolution of strategic approaches, from early pioneering efforts to more contemporary and efficient routes. Quantitative data is summarized for comparative analysis, key experimental protocols are provided, and synthetic strategies are visualized to offer a deeper understanding of the logic behind each synthesis.

Comparative Analysis of Key α-Cedrene Total Syntheses

The following tables provide a quantitative summary of the landmark total syntheses of α-cedrene, allowing for a direct comparison of their efficiency and complexity.

| Synthesis | Year | Key Strategy | Starting Material(s) | Longest Linear Sequence (Steps) | Overall Yield (%) |

| Stork & Breslow | 1953 | Intramolecular Michael Addition | p-Methylacetophenone | ~15 | Not Reported |

| Corey et al. | 1969 | Intramolecular Aldol Condensation | 3-Methyl-2-cyclohexen-1-one | ~12 | Not Reported |

| Anderson & Powers | 1972 | Biogenetic-type Cyclization | Nerolidol | 2 | Low |

| Breitholle & Fallis | 1976 | Intramolecular Diels-Alder | 1-Methyl-1,3-cyclopentadiene, 3-Penten-2-one | ~8 | ~5 |

| Chen et al. | 1993 | Tandem Radical Cyclization | D-Carvone | ~10 | Not Reported |

| Lee et al. | 1998 | N-Aziridinylimine Radical Cyclization | Cyclohexenone derivative | ~9 | ~10 |

| Kerr & Pauson | 2001 | Intramolecular Khand Annulation | 1-Allyl-3-methylcyclopent-2-en-1-ol | ~7 | ~18 (formal) |

Key Synthetic Strategies and Methodologies

The total synthesis of α-cedrene has been a fertile ground for the application and development of a diverse array of synthetic strategies. The following sections delve into the specifics of some of the most influential approaches.

The Pioneering Work of Stork and Breslow (1953)

The first total synthesis of α-cedrene was a landmark achievement that showcased the power of classical synthetic reactions to construct complex natural products.

Logical Workflow of Stork's Synthesis:

Caption: Stork's linear approach to α-cedrene.

Experimental Protocol: Key Intramolecular Michael Addition

A solution of the Wieland-Miescher ketone analogue in a suitable solvent such as benzene is treated with a catalytic amount of a strong base, for instance, sodium methoxide in methanol. The reaction mixture is typically heated at reflux for several hours to induce the intramolecular Michael addition, leading to the formation of the crucial tricyclic carbon skeleton. After cooling, the reaction is quenched with a proton source, and the product is extracted and purified by chromatography.

Corey's Intramolecular Aldol Approach (1969)

E.J. Corey and his group developed a more convergent and efficient synthesis that utilized an intramolecular aldol condensation as the key ring-forming step.

Logical Flow of Corey's Synthesis:

Caption: Corey's convergent synthesis of α-cedrene.

Experimental Protocol: Intramolecular Aldol Condensation

The spirocyclic diketone precursor is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A non-nucleophilic base, such as potassium tert-butoxide, is added portion-wise at a controlled temperature, often 0 °C, to initiate the intramolecular aldol reaction. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent and purified by column chromatography to yield the tricyclic enone.

Biogenetic-type Cyclization by Anderson and Powers (1972)

Inspired by the proposed biosynthetic pathway of cedrenes, Anderson and Powers demonstrated a remarkable acid-catalyzed cyclization of the acyclic precursor, nerolidol.

Reaction Pathway of the Biogenetic-type Synthesis:

Caption: Anderson's biomimetic approach to α-cedrene.

Experimental Protocol: Acid-Catalyzed Cyclization of Nerolidol

Nerolidol is dissolved in a non-polar solvent like dichloromethane. A strong protic acid, such as trifluoroacetic acid or formic acid, is added dropwise to the solution at low temperature (e.g., -78 °C) to initiate the cyclization cascade. The reaction is typically very fast and is quenched after a short period by the addition of a weak base, such as an aqueous sodium bicarbonate solution. The organic layer is separated, dried, and concentrated. The resulting mixture of products, including α-cedrene, is then separated and purified by preparative gas chromatography or careful column chromatography.

Modern Radical and Pericyclic Approaches

The latter half of the 20th century saw the advent of powerful new synthetic methods, which were quickly applied to the synthesis of α-cedrene, leading to more elegant and efficient routes.

Breitholle and Fallis's Intramolecular Diels-Alder Strategy (1976)

This synthesis employed a [4+2] cycloaddition to construct the bicyclic core of the molecule in a highly stereocontrolled manner. The Diels-Alder reaction proceeded with an approximate yield of 36%.[1]

Chen's Tandem Radical Cyclization (1993)

Chen and coworkers developed a route featuring a tandem radical cyclization to construct the tricyclic skeleton in a single step from a suitably functionalized monocyclic precursor.

Hee-Yoon Lee's N-Aziridinylimine Radical Cyclization (1998)

This innovative approach utilized a tandem radical cyclization of an N-aziridinylimine to stereoselectively form the tricyclo[5.3.1.01,5]undecane core of α-cedrene.[2]

Kerr and Pauson's Intramolecular Khand Annulation (2001)

A formal total synthesis of (±)-α- and β-cedrene was achieved using a highly efficient intramolecular Khand annulation to construct the tricyclic carbon skeleton from a simple monocyclic precursor.[3][4][5][6]

Logical Flow of Modern Synthetic Approaches:

Caption: Key strategies in modern α-cedrene syntheses.

Conclusion

The history of the total synthesis of α-cedrene is a testament to the ingenuity and evolution of organic chemistry. From the classical, lengthy sequences of the mid-20th century to the more elegant and efficient radical and pericyclic reaction-based approaches of recent decades, the challenge of constructing this seemingly simple sesquiterpene has consistently pushed the boundaries of synthetic methodology. Each successful synthesis has not only provided access to this natural product but has also left a lasting legacy of new reactions and strategies that have been applied to countless other complex targets, solidifying α-cedrene's place as a cornerstone in the art and science of total synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.winthrop.edu [chem.winthrop.edu]

- 3. Formal total synthesis of (+/-)-alpha- and beta-cedrene by preparation of cedrone. Construction of the tricyclic carbon skeleton by the use of a highly efficient intramolecular Khand annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Methodological & Application

Synthesis of α-Cedrene Epoxide: Application Notes and Protocols for Researchers

For Immediate Release

[City, State] – [Date] – These application notes provide detailed protocols for the synthesis of α-cedrene epoxide, a valuable sesquiterpenoid derivative utilized in the fragrance and pharmaceutical industries. The following sections offer comprehensive experimental procedures, data presentation, and workflow visualizations to guide researchers, scientists, and drug development professionals in the efficient preparation of this target molecule from α-cedrene.

Introduction

Alpha-cedrene, a primary constituent of cedarwood oil, is a tricyclic sesquiterpene that serves as a versatile starting material for the synthesis of various derivatives. Among these, α-cedrene epoxide is of particular interest due to its pleasant woody and amber-like aroma, making it a key ingredient in perfumery.[1] Furthermore, the epoxide functional group provides a reactive site for further chemical transformations, rendering it a useful intermediate in the development of novel bioactive compounds. This document outlines three effective methods for the epoxidation of α-cedrene: oxidation with peracetic acid, chemoenzymatic epoxidation using a lipase, and a general protocol using meta-chloroperoxybenzoic acid (m-CPBA).

Materials and Methods

Materials:

-

(-)-α-Cedrene (purity ≥95%)

-

Peracetic acid (40% in acetic acid)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ≥77%)

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Hydrogen peroxide (30% w/w)

-

Phenylacetic acid

-

Chloroform

-

Diethyl ether

-

Sodium acetate

-

Sodium carbonate

-

Sodium hydrogen carbonate

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Instrumentation:

-

Magnetic stirrer with heating plate

-

Round-bottom flasks

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Experimental Protocols

Protocol 1: Epoxidation with Peracetic Acid

This protocol is adapted from a patented industrial process and is noted for its high yield.

Procedure:

-

In a 2-liter stirrer equipped with a reflux condenser, thermometer, and dropping funnel, dissolve 500 g (2.45 mol) of (-)-α-cedrene (82% purity) in 500 ml of diethyl ether.[2]

-

Add 100 g of sodium acetate to the solution.

-

Over a period of 1 hour, add 430 g (2.20 mol) of 40% peracetic acid dropwise to the mixture, maintaining the reaction temperature between 20-25°C.[2]

-

After the addition is complete, continue stirring the mixture for an additional 2 hours at the same temperature.[2]

-

Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium hydrogen carbonate solution until the effervescence ceases, and finally with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude α-cedrene epoxide.

-

The crude product can be purified by vacuum distillation (b.p. 115-138°C at 2 mmHg) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]

Protocol 2: Chemoenzymatic Epoxidation

This method offers a greener alternative, employing an enzyme catalyst under mild conditions.[3]

Procedure:

-

In a 50 mL round-bottom flask, dissolve 0.6 mmol of α-cedrene in 10 mL of chloroform.

-

To this solution, add 8.8 mmol of phenylacetic acid and 19.9 mg of immobilized Candida antarctica lipase B (Novozym 435).[4]

-

Initiate the reaction by adding 4.4 mmol of 30% hydrogen peroxide in a single step.[4] The reaction is typically carried out at a controlled temperature between 20°C and 35°C.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

-

Wash the filtrate with a saturated sodium hydrogen carbonate solution to remove the carboxylic acid, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting α-cedrene epoxide by column chromatography on silica gel.

Protocol 3: Epoxidation with m-CPBA (General Procedure)

This protocol is a standard laboratory procedure for the epoxidation of alkenes and can be readily applied to α-cedrene.

Procedure:

-

Dissolve 1 mmol of α-cedrene in 20 mL of a chlorinated solvent such as dichloromethane or chloroform in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve 1.1 to 1.5 equivalents of m-CPBA in the same solvent.

-

Add the m-CPBA solution dropwise to the stirred α-cedrene solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a 10% sodium sulfite solution, saturated sodium hydrogen carbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the expected outcomes for the different synthesis methods.

| Method | Reagents | Typical Yield | Purity | Reference |

| Peracetic Acid | α-cedrene, peracetic acid, sodium acetate, diethyl ether | ~95% | 94% | [5] |

| Chemoenzymatic | α-cedrene, lipase, H₂O₂, phenylacetic acid, chloroform | 75-99% (for various alkenes) | >99:1 diastereomeric ratio | [3][4] |

| m-CPBA | α-cedrene, m-CPBA, dichloromethane | High (yields vary) | High | General Method |

Characterization Data for α-Cedrene Epoxide:

-

Molecular Formula: C₁₅H₂₄O[1]

-

Molecular Weight: 220.35 g/mol [1]

-

Appearance: Colorless liquid with a woody, cedar-like odor.[1]

-

Boiling Point: 264.4 °C at 760 mmHg[6]

-

¹H NMR: The protons on the epoxide ring are typically observed in the region of δ 3.0–4.5 ppm.[3]

-

¹³C NMR: Characteristic signals for the carbons of the epoxide ring are expected.

-

Mass Spectrometry (GC-MS): Molecular ion peak (M+) at m/z 220.[2]

Visualizations

Caption: Experimental workflow for the synthesis and characterization of α-cedrene epoxide.

References

- 1. Buy alpha-Cedrene epoxide | 13567-39-0 [smolecule.com]

- 2. alpha-Cedrene epoxide | C15H24O | CID 122510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alpha-Cedrene epoxide | 13567-39-0 | Benchchem [benchchem.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. rsc.org [rsc.org]

- 6. alpha-Cedrene epoxide|lookchem [lookchem.com]

Application Note: Epoxidation of α-Cedrene using m-CPBA

Introduction

Alpha-cedrene is a tricyclic sesquiterpene commonly found in the essential oil of cedar trees. Its derivative, α-cedrene epoxide (also known as cedr-8-ene epoxide), is a highly valued compound in the fragrance and flavor industry, prized for its warm, woody, and ambergris-type scent.[1] The epoxidation of the double bond in α-cedrene is a key synthetic transformation to produce this valuable fragrance ingredient. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the epoxidation of alkenes, including terpenes like α-cedrene.[2][3] This method is favored for its reliability, stereospecificity, and generally high yields.

The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom from the peroxy acid is transferred to the alkene in a single step.[4][5] This results in a syn-addition, where the epoxide ring is formed on one face of the original double bond.[4] This application note provides a detailed protocol for the synthesis of α-cedrene epoxide from α-cedrene using m-CPBA.

Chemical Reaction and Mechanism

The epoxidation of α-cedrene with m-CPBA involves the transfer of an oxygen atom from the peracid to the double bond of the alkene, forming an epoxide and the byproduct, m-chlorobenzoic acid.

Caption: Chemical transformation of α-cedrene to α-cedrene epoxide.

Experimental Protocol

This protocol outlines the procedure for the epoxidation of α-cedrene on a laboratory scale.

Materials and Reagents:

-

α-Cedrene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM, CH₂Cl₂)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, and standard laboratory glassware.

Data Presentation: Reaction Parameters

The following table summarizes the typical quantitative data for the epoxidation of α-cedrene.

| Parameter | Value | Notes |

| Reactants | ||

| α-Cedrene | 1.0 eq | |

| m-CPBA (~77%) | 1.2 eq | A slight excess ensures complete conversion of the starting material. |

| Solvent | ||

| Dichloromethane (DCM) | ~0.1 - 0.2 M | Concentration relative to α-cedrene. |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction.[6] |

| Reaction Time | 2 - 4 hours | Monitor by TLC for disappearance of starting material. |

| Workup Reagents | ||

| Sat. NaHSO₃ | As needed | To quench excess m-CPBA. |

| Sat. NaHCO₃ | As needed | To remove m-chlorobenzoic acid byproduct.[6] |

| Expected Yield | ~85 - 95% | Based on yields for similar terpene epoxidations.[7] |

Detailed Procedure

Caption: Experimental workflow for m-CPBA epoxidation of α-cedrene.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve α-cedrene in dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.

-

Addition of m-CPBA: In a separate container, dissolve m-CPBA (1.2 equivalents) in a small amount of DCM. Add this solution dropwise to the stirred α-cedrene solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Continue stirring the mixture at 0 °C for approximately one hour after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 1-3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), checking for the consumption of the α-cedrene starting material.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add saturated aqueous sodium bisulfite (NaHSO₃) solution to quench any remaining m-CPBA. Stir vigorously for 15-20 minutes.

-

Workup:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2-3 times) to remove the m-chlorobenzoic acid byproduct.[8]

-

Wash the organic layer with brine (saturated NaCl solution).

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[8]

-

Purification: Purify the crude α-cedrene epoxide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[7][8]

Safety Precautions

-

m-CPBA: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry.[9] It is recommended to use it with caution and behind a safety shield. Avoid grinding or heating the solid.

-

Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times. The initial reaction can be exothermic; therefore, slow addition and cooling are crucial for safety and selectivity.[6]

References

- 1. US5892062A - Cyclic cedrene acetals, their preparation and their use - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. leah4sci.com [leah4sci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. recercat.cat [recercat.cat]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Regioselective and Stereospecific Epoxidation of Cedrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrene, a tricyclic sesquiterpene found in the essential oil of cedar, is a valuable chiral building block for the synthesis of more complex molecules with potential applications in the fragrance and pharmaceutical industries. The introduction of an epoxide functionality onto the cedrene scaffold provides a versatile handle for further chemical transformations. This document provides detailed application notes and protocols for the regioselective and stereospecific epoxidation of α-cedrene, focusing on methods that offer high levels of control over the reaction outcome.

Overview of Epoxidation Strategies

The epoxidation of α-cedrene can be achieved through several methods, each with distinct advantages in terms of selectivity, scalability, and environmental impact. The primary strategies discussed herein are:

-

Peroxy Acid Epoxidation: A classic and widely used method for the epoxidation of alkenes. The stereochemical outcome is influenced by the steric hindrance of the substrate and the choice of peroxy acid.

-

Chemoenzymatic Epoxidation: Utilizes a lipase in conjunction with a peroxide source to achieve high regio- and stereoselectivity under mild reaction conditions.

-

Photosensitized Oxygenation: A photochemical method that employs a sensitizer to generate singlet oxygen, which then reacts with the alkene.

-

Catalytic Asymmetric Epoxidation: Employs chiral catalysts to achieve high enantioselectivity, particularly relevant for creating specific stereoisomers.

Data Presentation: Comparison of Epoxidation Methods

The following table summarizes the quantitative data for different epoxidation methods applied to cedrene and related terpenes, providing a basis for method selection.